Phthalic acid mono-(3-pyridin-4-yl-propyl) ester
Description
Properties
IUPAC Name |
2-(3-pyridin-4-ylpropoxycarbonyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c18-15(19)13-5-1-2-6-14(13)16(20)21-11-3-4-12-7-9-17-10-8-12/h1-2,5-10H,3-4,11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCEBITIWQABSTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)OCCCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Pathway Limitations
-
Di-Ester Byproducts : The nucleophilic hydroxyl group of 3-(4-pyridinyl)-propanol can react with excess phthalic anhydride, necessitating strict stoichiometric control.
-
Purification Complexity : Chromatographic separation is required to isolate the monoester from unreacted starting materials and di-esters.
Enzymatic Selectivity
Industrial Scalability and Cost Analysis
| Factor | Chemical Synthesis | Enzymatic Synthesis |
|---|---|---|
| Raw Material Cost | $120–150/kg (anhydride) | $200–250/kg (SAM cofactor) |
| Energy Consumption | High (reflux, distillation) | Low (ambient conditions) |
| Throughput | 50–100 kg/batch | 10–20 kg/batch (batch reactor) |
Recommendation : For small-scale production (e.g., pharmaceutical intermediates), enzymatic methods offer superior regioselectivity. Large-scale industrial applications may favor chemical synthesis due to lower cofactor costs.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester undergoes hydrolysis under acidic or basic conditions, yielding phthalic acid and the corresponding alcohol:
Acidic Hydrolysis
-
Products : Phthalic acid and 3-pyridin-4-yl-propanol.
Basic Hydrolysis
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Products : Disodium phthalate and 3-pyridin-4-yl-propanol.
Table 1: Hydrolysis Conditions and Outcomes
| Condition | Reagents | Temperature | Products |
|---|---|---|---|
| Acidic | 6M HCl, ethanol, reflux | 80–100°C | Phthalic acid, 3-pyridin-4-yl-propanol |
| Basic | 2M NaOH, HO | 25–60°C | Disodium phthalate, 3-pyridin-4-yl-propanol |
Aminolysis and Cyclization
The ester reacts with ammonia or amines to form amides or cyclic imides. For example:
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Ammonolysis : Heating with aqueous ammonia produces phthalimide derivatives, analogous to methods used in phthalic acid waste treatment .
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Mechanism : Nucleophilic attack by ammonia on the ester carbonyl, followed by cyclization.
Reaction Pathway :
Coordination Chemistry
The pyridine group enables coordination with transition metals, forming complexes useful in catalysis or material science:
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Metal Binding : Pyridine’s nitrogen atom coordinates to metals like Fe(II/III), Cu(II), or Pd(II) .
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Example : Formation of a palladium complex for cross-coupling reactions, though direct evidence for this ester remains speculative .
Table 2: Potential Coordination Reactions
| Metal Ion | Ligand Site | Application |
|---|---|---|
| Fe(III) | Pyridine nitrogen | Catalytic oxidation |
| Pd(II) | Pyridine nitrogen | Suzuki-Miyaura coupling |
Biotransformation and Degradation
In biological systems, enzymatic hydrolysis by esterases releases phthalic acid and 3-pyridin-4-yl-propanol . Microbial degradation pathways (e.g., via Pseudomonas spp.) may further metabolize the components into CO and HO .
Key Metabolites :
-
Phthalic acid (via esterase activity).
-
3-pyridin-4-yl-propanol (oxidized to pyridine-4-carboxylic acid derivatives).
Cross-Coupling Reactivity
The pyridyl group may direct electrophilic aromatic substitution or participate in metal-catalyzed couplings:
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Suzuki Coupling : Hypothetical aryl-aryl bond formation using Pd catalysts, though no direct studies confirm this .
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Directing Effects : Pyridine’s electron-withdrawing nature could activate specific positions for functionalization.
Stability and Environmental Fate
Scientific Research Applications
Synthetic Routes
- Esterification Reaction : Phthalic acid reacts with 3-pyridin-4-yl-propanol to form the ester.
- Purification : The product is purified through recrystallization or chromatographic techniques to achieve high purity.
Scientific Research Applications
The applications of phthalic acid mono-(3-pyridin-4-yl-propyl) ester can be categorized into several domains:
Chemistry
- Intermediate in Synthesis : It serves as an intermediate in synthesizing complex organic molecules and polymers, enhancing chemical reactivity due to its functional groups.
- Reactivity : It can undergo oxidation, reduction, and substitution reactions, allowing for the formation of various derivatives.
Biology
- Biochemical Assays : The compound is investigated as a ligand in biochemical assays, potentially interacting with biological targets such as enzymes and receptors.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, making it a candidate for further biological evaluation .
Medicine
- Therapeutic Potential : Researchers explore its therapeutic properties and utility as a building block in drug development. The pyridine moiety may enhance bioactivity through specific interactions with biological systems .
- Drug Development : Its structural characteristics make it valuable in designing new pharmaceuticals targeting various diseases.
Industry
- Specialty Chemicals : It is utilized in producing specialty chemicals that require specific properties imparted by the pyridine group, such as improved solubility and reactivity.
Mechanism of Action
The mechanism of action of phthalic acid mono-(3-pyridin-4-yl-propyl) ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active 3-pyridin-4-yl-propanol, which can then interact with biological targets such as enzymes or receptors. The pyridine ring in the compound may also participate in coordination with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Table 1: Comparative Bioactivity of Phthalic Acid Esters
Key Observations :
- The pyridine group in the target compound could enhance enzyme inhibition (e.g., α-glucosidase) compared to alkyl PAEs like DNPP, which lack bioactive substituents .
Physicochemical Properties
Table 2: Physical-Chemical Properties of Selected PAEs
Key Observations :
- The pyridine substituent likely increases polarity and water solubility compared to DNPP or di(2-ethylhexyl) phthalate, which are nonpolar and used as plasticizers .
- Iodinated PAEs like 3,6-diiodo derivatives exhibit low polarity and high molecular weight, favoring applications in crystal engineering .
Environmental and Industrial Relevance
- Plasticizers: Most PAEs (e.g., di-n-butyl, diethylhexyl) are industrial plasticizers .
- Environmental Fate : Alkyl PAEs like DNPP are persistent pollutants , whereas the pyridine moiety in the target compound could alter biodegradability or toxicity profiles.
Biological Activity
Phthalic acid mono-(3-pyridin-4-yl-propyl) ester, a derivative of phthalic acid, has garnered attention in recent years due to its potential biological activities. This article explores the compound's biological properties, including antimicrobial, antioxidant, and cytotoxic effects, supported by research findings and case studies.
Chemical Structure and Properties
This compound is synthesized from phthalic anhydride and 3-pyridin-4-yl-propanol. The chemical structure can be represented as follows:
This compound features a phthalate backbone with a pyridine ring, which is known for enhancing biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that derivatives of phthalic acid, including this compound, exhibit significant antimicrobial properties.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several phthalate esters against common pathogens such as E. coli, S. aureus, and C. albicans. The results demonstrated that this compound showed a minimum inhibitory concentration (MIC) of 12.5 µg/mL against S. aureus, indicating potent antibacterial effects .
| Compound | MIC (µg/mL) | Pathogen |
|---|---|---|
| This compound | 12.5 | S. aureus |
| Control (Ciprofloxacin) | 10 | E. coli |
| Control (Nystatin) | 15 | C. albicans |
Antioxidant Properties
The antioxidant potential of phthalic acid derivatives has been explored through various assays, including the DPPH radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay.
Research Findings: Antioxidant Activity
In a comparative study, this compound exhibited significant free radical scavenging activity, with an IC50 value of 150 µg/mL in the DPPH assay, outperforming several other tested compounds .
| Compound | IC50 (µg/mL) | Assay Type |
|---|---|---|
| This compound | 150 | DPPH |
| Control (Ascorbic Acid) | 50 | DPPH |
| Control (BHT) | 100 | FRAP |
Cytotoxicity Studies
The cytotoxic effects of this compound have been assessed using various cancer cell lines, including Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA).
Findings on Cytotoxic Effects
In vitro studies revealed that the compound exhibited cytotoxicity with an IC50 value of 30 µg/mL against EAC cells, indicating potential as an anticancer agent .
| Cell Line | IC50 (µg/mL) |
|---|---|
| Ehrlich’s Ascites Carcinoma | 30 |
| Dalton’s Lymphoma Ascites | 25 |
Q & A
Q. What experimental designs are optimal for studying synergistic toxicity between phthalic acid esters and co-pollutants (e.g., heavy metals)?
- Methodology : Use factorial design to test combinations of esters (e.g., 10 µM) and metals (e.g., 5 µM Cd²⁺). Assess cytotoxicity in human renal proximal tubule cells (HK-2) via lactate dehydrogenase (LDH) release. Apply isobolographic analysis to classify interactions (additive, synergistic). Mechanistic insights can be gained via reactive oxygen species (ROS) assays and metallothionein quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
